molecular formula C11H14N2OS B2924040 4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one CAS No. 1707737-26-5

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one

Cat. No. B2924040
CAS RN: 1707737-26-5
M. Wt: 222.31
InChI Key: FIGNDJOQOKNIOG-UHFFFAOYSA-N
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Description

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one (HPTPA) is a bicyclic heterocyclic compound that belongs to the thienopyrimidine family. HPTPA has a wide range of applications in the pharmaceutical and biotechnological fields due to its unique structural features. HPTPA has been studied extensively in recent years, and its structure and properties have been elucidated.

Scientific Research Applications

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one has a wide range of applications in the pharmaceutical and biotechnological fields. It is used as an intermediate in the synthesis of drugs and other compounds, and as a starting material for the synthesis of new compounds. This compound has been studied extensively for its potential use in the treatment of cancer and other diseases. It has also been studied for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been investigated for its use in the synthesis of polymers and other materials.

Mechanism of Action

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one has been studied extensively for its ability to inhibit the growth of bacteria and fungi. It is believed to work by binding to the target cell's DNA and disrupting the replication process. This compound also has an inhibitory effect on the activity of enzymes involved in the synthesis of proteins. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily adjusted for optimal yields. This compound is also relatively stable, and can be stored for long periods of time. Additionally, this compound is relatively non-toxic and does not pose a risk to human health. However, this compound is not soluble in water, and must be dissolved in organic solvents such as ethanol.

Future Directions

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one has a wide range of potential applications in the pharmaceutical and biotechnological fields. Future research could focus on further elucidating this compound's mechanism of action and exploring its potential use in the treatment of cancer and other diseases. Additionally, further research could focus on this compound's ability to inhibit the growth of bacteria and fungi, and its potential use in the synthesis of polymers and other materials. Finally, future research could focus on optimizing the synthesis of this compound and developing more efficient methods for its production.

Synthesis Methods

4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one can be synthesized in several different ways. The most common method involves the condensation of ethyl 2-bromopropionate and 2-amino-4-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields this compound as a white solid. Other methods of synthesis include the condensation of ethyl 2-bromopropionate with 4-amino-2-thiazoline in the presence of sodium hydroxide, and the reaction of ethyl 2-bromopropionate with 4-amino-2-thiazoline in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-10-8(5-7-15-10)12-9-4-2-1-3-6-13(9)11/h5,7,9,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNDJOQOKNIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NC3=C(C(=O)N2CC1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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